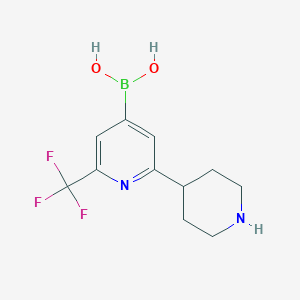![molecular formula C12H18NO4- B14078652 (2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 83548-48-5](/img/structure/B14078652.png)
(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the oxidation of a pyrrole ring to form pyrrole-2,5-dicarboxylic acid, followed by esterification with 1,1-dimethylethyl and 2-ethyl groups . The reaction conditions typically include the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired ester.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be compared with other similar compounds, such as:
1H-Pyrrole-1,3-dicarboxylic acid, 4-amino-2,5-dihydro-, 1-(1,1-dimethylethyl)3-ethyl ester: This compound has a similar pyrrole ring structure but with different functional groups, leading to distinct chemical and biological properties.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives: These compounds have phenyl substitutions on the pyrrole ring, which can influence their reactivity and applications.
The uniqueness of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- lies in its specific ester groups and the resulting chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
83548-48-5 |
|---|---|
Fórmula molecular |
C12H18NO4- |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
(2S)-1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1 |
Clave InChI |
HCGOUYLOKIXWOV-VIFPVBQESA-M |
SMILES isomérico |
CC(C)(C)CCOC(=O)N1CC=C[C@H]1C(=O)[O-] |
SMILES canónico |
CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



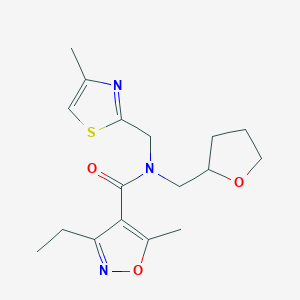
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

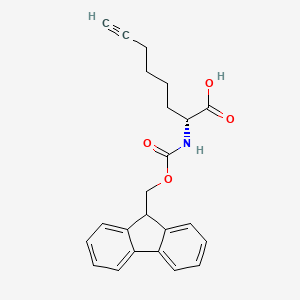
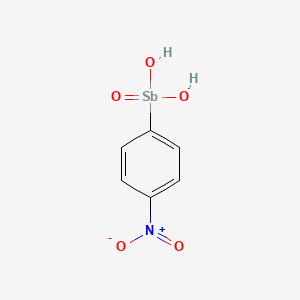
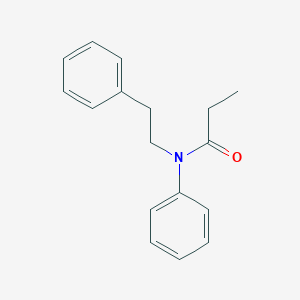


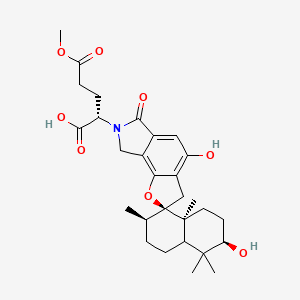
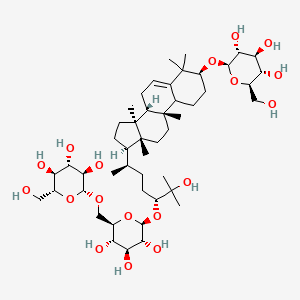
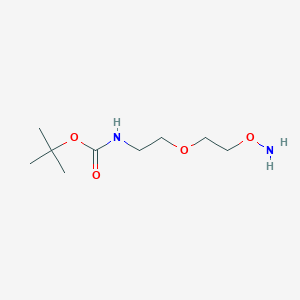
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
